molecular formula C8H5BrFNO B6274743 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene CAS No. 2649023-02-7

1-bromo-2-fluoro-4-(isocyanatomethyl)benzene

Cat. No. B6274743
CAS RN: 2649023-02-7
M. Wt: 230
InChI Key:
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Description

1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene, also known as BFIC, is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a colorless, crystalline solid that can be synthesized from the reaction of 1-bromo-2-fluorobenzene and isocyanic acid. BFIC is an interesting compound due to its unique properties, such as its ability to form stable complexes with transition metals and its ability to act as a nucleophile in various organic reactions. Additionally, BFIC has been used in various scientific research applications, such as in the synthesis of biologically active compounds and in the study of its biochemical and physiological effects.

Scientific Research Applications

1-bromo-2-fluoro-4-(isocyanatomethyl)benzene has been used in various scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene has been used in the study of its biochemical and physiological effects. It has been used to study the effect of 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene on enzyme activity, cell proliferation, and gene expression. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene has been used in the study of its effects on the immune system, as well as its effects on other physiological functions.

Mechanism of Action

1-bromo-2-fluoro-4-(isocyanatomethyl)benzene acts as a nucleophile in various organic reactions. It is able to form stable complexes with transition metals, which can be used in the synthesis of various organic compounds. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene can act as a catalyst in various organic reactions, such as the Michael addition reaction and the Diels-Alder reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene have been studied in various scientific research applications. 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene has been shown to have an inhibitory effect on the activity of certain enzymes, such as phosphatases and proteases. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene has been shown to have a cytotoxic effect on certain types of cancer cells, as well as an anti-inflammatory effect on certain types of inflammatory cells. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene has been shown to have an immunosuppressive effect, as well as an anti-apoptotic effect on certain types of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene in laboratory experiments is its versatility. 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene can be used in a wide variety of organic and inorganic reactions, as well as in the synthesis of various biologically active compounds. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene in laboratory experiments is its toxicity. 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene is toxic and should be handled with caution. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene can be corrosive and should be handled with appropriate safety equipment.

Future Directions

There are numerous potential future directions for the use of 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene in scientific research. One potential future direction is the use of 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene in the synthesis of novel drugs. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene could be used in the study of its effects on the immune system, as well as its effects on other physiological functions. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene could be used in the study of its effects on gene expression and cell proliferation. Additionally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene could be used in the study of its effects on enzyme activity and its effects on other biochemical processes. Finally, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene could be used in the study of its effects on the environment, as well as its potential toxicity.

Synthesis Methods

1-bromo-2-fluoro-4-(isocyanatomethyl)benzene can be synthesized from the reaction of 1-bromo-2-fluorobenzene and isocyanic acid in an acid-catalyzed reaction. The reaction is conducted in a basic medium, typically using aqueous sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature and yields a white crystalline solid. The reaction is typically conducted in a 1:1 molar ratio of 1-bromo-2-fluorobenzene to isocyanic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene involves the reaction of 1-bromo-2-fluoro-4-nitrobenzene with potassium cyanate, followed by reduction of the resulting intermediate with hydrogen gas over a palladium catalyst.", "Starting Materials": [ "1-bromo-2-fluoro-4-nitrobenzene", "potassium cyanate", "hydrogen gas", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 1-bromo-2-fluoro-4-nitrobenzene and potassium cyanate in a suitable solvent, such as dimethylformamide (DMF).", "Step 2: Heat the reaction mixture to reflux for several hours, until the reaction is complete.", "Step 3: Cool the reaction mixture and filter off any solid precipitate.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the intermediate 1-bromo-2-fluoro-4-(cyanatomethyl)benzene.", "Step 5: Dissolve the intermediate in a suitable solvent, such as ethanol.", "Step 6: Add a palladium catalyst, such as palladium on carbon, to the reaction mixture.", "Step 7: Bubble hydrogen gas through the reaction mixture at room temperature and atmospheric pressure, until the reaction is complete.", "Step 8: Filter off any solid precipitate and concentrate the filtrate under reduced pressure to obtain the final product, 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene." ] }

CAS RN

2649023-02-7

Molecular Formula

C8H5BrFNO

Molecular Weight

230

Purity

95

Origin of Product

United States

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